molecular formula C20H25NO2 B14311551 2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one CAS No. 119312-73-1

2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one

Cat. No.: B14311551
CAS No.: 119312-73-1
M. Wt: 311.4 g/mol
InChI Key: GNUNNTARGVLMAK-UHFFFAOYSA-N
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Description

2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzyl group, a dimethylamino group, and a methoxyphenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dimethylamino Group: The dimethylamino group can be added via a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group, such as a halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be incorporated through an electrophilic aromatic substitution reaction, where methoxybenzene reacts with an electrophile.

    Formation of the Butanone Backbone: The final step involves the formation of the butanone backbone through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halides, acids, or bases are employed depending on the type of substitution reaction.

Major Products

    Oxidation: Major products include ketones and carboxylic acids.

    Reduction: Major products include alcohols.

    Substitution: Major products vary based on the substituent introduced.

Scientific Research Applications

2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-2-(dimethylamino)-1-phenylbutan-1-one: Similar structure but lacks the methoxy group.

    2-Benzyl-2-(dimethylamino)-1-(4-hydroxyphenyl)butan-1-one: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-5-20(21(2)3,15-16-9-7-6-8-10-16)19(22)17-11-13-18(23-4)14-12-17/h6-14H,5,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUNNTARGVLMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597599
Record name 2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119312-73-1
Record name 2-Benzyl-2-(dimethylamino)-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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